molecular formula C20H17N3O2S B2984742 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 843637-32-1

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2984742
M. Wt: 363.44
InChI Key: UTCHUTBOSZSYJP-UHFFFAOYSA-N
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Description

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide, also known as BFPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide" have been extensively studied. For instance, the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide through hydrolysis and subsequent reactions to yield Schiff bases highlights the compound's chemical versatility and potential for antimicrobial activity exploration (Nunna et al., 2014).

Radiosynthesis for Imaging

The development of selective radioligands, such as in the synthesis of [18F]PBR111 from a series including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application in positron emission tomography (PET) imaging. This particular work underlines the use of these compounds in visualizing the translocator protein (18 kDa) within the brain, with implications for studying neuroinflammatory processes (Dollé et al., 2008).

Corrosion Inhibition

Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their ability to inhibit corrosion in steel structures presents another fascinating application. This investigation not only demonstrates the chemical utility of such compounds but also their potential in industrial applications to protect against acidic degradation (Yıldırım & Çetin, 2008).

Antitumor Activity

The exploration of bridge region variations on classical 2,4-diaminofuro[2,3-d]pyrimidines and their effects on antifolate and antitumor activity exemplifies the compound's role in cancer research. By manipulating the chemical structure, researchers aim to enhance therapeutic efficacy against various cancer cell lines, offering insights into the design of novel anticancer drugs (Gangjee et al., 1995).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-8-13(2)15(9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCHUTBOSZSYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

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